5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O/c9-5-1-4-2-7(13)12-8(4)11-6(5)3-10/h1H,2H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIOXXBZPSIIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyano-4-chloropyridine with suitable reagents to form the desired pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives can target the protein kinase pathways that are often dysregulated in cancerous cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Material Science
Polymer Synthesis
5-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives are utilized in synthesizing advanced polymers. These polymers can exhibit unique electrical and thermal properties suitable for applications in electronics and coatings. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability.
Nanotechnology Applications
In nanotechnology, this compound can serve as a precursor for creating nanostructured materials. Its ability to form stable complexes with metals allows for the development of nanocomposites that can be used in sensors and catalysis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via targeted enzyme inhibition. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity. |
| Study C | Polymer Development | Developed a new polymer blend incorporating the compound that improved thermal stability by 30%. |
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It targets specific molecular pathways involved in cell proliferation and survival, such as the FGFR signaling pathway. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Substituent Position Effects
- 2-Oxo-1H,2H,3H-Pyrrolo[2,3-b]Pyridine-5-Carbonitrile (CAS 1190321-76-6) Differs from the target compound by the position of the cyano group (C5 vs. C6).
6-Bromo-4-Chloro-1H-Pyrrolo[2,3-b]Pyridine (CAS 1190321-61-9)
Analogous Heterocyclic Systems with Different Substituents
- Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9b) Ring fusion: Pyrrolo[2,3-c]pyridine (vs. [2,3-b] in the target). Substituents: Ethyl ester at C2, chlorine at C5. The ester group introduces steric bulk and polarity, which may reduce membrane permeability compared to the target’s cyano group .
- 1-tert-Butyl-1H,2H,3H-Pyrrolo[2,3-b]Pyridin-2-One (CAS 944059-24-9) Substituents: tert-Butyl at N1, oxo at C2.
Heterocyclic Systems with Divergent Cores
- 5-Amino-3-Oxo-Tetrahydro-5H-Thiazolo[3,2-a]Pyridine-6-Carbonitrile Core: Thiazolo[3,2-a]pyridine (vs. pyrrolo[2,3-b]pyridine). Substituents: Amino at C5, oxo at C3, cyano at C6. The thiazole ring introduces sulfur, which can participate in hydrogen bonding and redox reactions, contrasting with the pyrrole’s nitrogen-based reactivity .
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | Pyrrolo[2,3-b]pyridine | Cl (C5), CN (C6), O (C2) | Moderate lipophilicity, EWG effects |
| 2-Oxo-1H,2H,3H-Pyrrolo[2,3-b]Pyridine-5-CN | Pyrrolo[2,3-b]pyridine | CN (C5), O (C2) | Enhanced electrophilicity at C6 |
| 6-Bromo-4-Chloro-1H-Pyrrolo[2,3-b]Pyridine | Pyrrolo[2,3-b]pyridine | Br (C6), Cl (C4) | High lipophilicity, halogen bonding |
| Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-COOEt | Pyrrolo[2,3-c]pyridine | Cl (C5), COOEt (C2) | Polar, ester hydrolysis susceptibility |
| 5-Amino-3-Oxo-Thiazolo[3,2-a]Pyridine-6-CN | Thiazolo[3,2-a]pyridine | NH2 (C5), O (C3), CN (C6) | Sulfur-mediated redox activity |
Reactivity and Functionalization Trends
- Chlorine Reactivity: In 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (), the C4 chlorine undergoes nucleophilic substitution with amines to yield amino derivatives . By analogy, the target compound’s C5 chlorine may react similarly, but regioselectivity could differ due to electronic effects from the C6 cyano group.
- Cyano Group Effects: The cyano group’s electron-withdrawing nature (EWG) in the target compound may deactivate the ring toward electrophilic substitution but enhance stability in acidic conditions compared to ester-containing analogs (e.g., compound 9b) .
Biological Activity
5-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
5-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile features a unique pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a carbonitrile group at the 6-position. This structural configuration is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H4ClN3O |
| Molecular Weight | 201.59 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
| Solubility | Soluble in DMSO |
| LogP | 1.5 |
Antimicrobial Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant antimicrobial properties. For example, derivatives of this compound have shown activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for selected derivatives have been reported between 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study:
A study evaluated the antibacterial activity of several pyrrole derivatives, including 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile. The compound demonstrated a notable MIC of 4 µg/mL against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies suggest that pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation in various cancer cell lines.
Research Findings:
In vitro assays revealed that derivatives of this compound inhibited the growth of human cancer cell lines such as HeLa and A375 with IC50 values ranging from 0.36 µM to 1.8 µM , demonstrating potent antiproliferative effects .
The biological activity of 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile may involve multiple mechanisms:
- Enzyme Inhibition: The compound has been identified as a potential inhibitor of key enzymes involved in bacterial and cancer cell metabolism.
- DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile's biological activity, a comparison with structurally related compounds is essential.
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 5-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile | 4 µg/mL | 0.36 - 1.8 µM |
| 5-Fluoro derivative | 10 µg/mL | 0.50 - 1.0 µM |
| Pyrrolopyrazine derivatives | 8 µg/mL | 0.25 - 0.75 µM |
Q & A
Q. What are common synthetic routes for preparing 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile?
- Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step substitution reactions. For example:
- Cyclocondensation : Reacting acrylonitrile derivatives with heterocyclic precursors (e.g., dihydropyrimidinediones) in ethanol under reflux with catalytic piperidine (yield: 75%) .
- Substitution : Chlorine introduction via chloromethylation under anhydrous conditions using reagents like ZnCl₂ .
- Optimization : Recrystallization from ethanol improves purity, as evidenced by sharp melting points (259–261°C) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1638 cm⁻¹, C≡N at ~2220 cm⁻¹, and NH stretches at 3390–3436 cm⁻¹) .
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.16–7.79 ppm, NH signals at δ 9.14–11.89 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 422 [M⁺] in related compounds) .
Q. What are typical chemical reactions this compound undergoes?
- Methodological Answer :
- Nucleophilic substitution : Chlorine at position 5 can be replaced by amines or thiols under basic conditions .
- Oxidation/Reduction : The oxo group (2-position) may be reduced to hydroxyl or oxidized to carboxyl derivatives .
- Cyclization : Reacts with thioureas or dihydropyrimidinediones to form fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent selection : Ethanol or DMF enhances solubility of intermediates .
- Catalyst use : Piperidine accelerates cyclocondensation by deprotonating intermediates .
- Reaction time : Prolonged reflux (8+ hours) ensures completion but risks decomposition; monitor via TLC .
- Data-driven adjustment : Compare yields (e.g., 75% in ethanol vs. 68% in toluene) to identify optimal conditions .
Q. How can contradictory spectral data (e.g., unexpected NH signals) be resolved?
- Methodological Answer :
- D₂O exchange : Confirm NH protons by observing signal disappearance in ¹H NMR after deuteration .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling patterns .
- X-ray crystallography : Resolve tautomeric forms or hydrogen-bonding networks (applied in related structures) .
Q. What strategies elucidate reaction mechanisms for unexpected byproducts?
- Methodological Answer :
- Isotopic labeling : Use ¹³C-labeled precursors to track carbon migration in cyclization reactions.
- Kinetic studies : Monitor intermediate formation via in-situ IR or NMR to identify rate-limiting steps.
- Computational modeling : Apply MOE or Gaussian to simulate transition states and predict regioselectivity .
Q. How to design SAR studies for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Modify chloro (position 5) or carbonitrile (position 6) groups to assess bioactivity changes .
- Bioassay selection : Test antitumor activity via MTT assays or antidiabetic potential via α-glucosidase inhibition .
- Data analysis : Correlate electronic effects (Hammett constants) with biological potency to guide optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
